molecular formula C13H13N5 B3916686 (4-methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine

(4-methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine

Cat. No.: B3916686
M. Wt: 239.28 g/mol
InChI Key: ABBDRVWPQJHQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine is a heterocyclic compound that features a pyrazolo[4,5-e]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions, such as using formamide, formic acid, and triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

(4-methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

(4-methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds. Its ability to inhibit CDK2 selectively makes it a promising candidate for further research and development in anticancer therapies .

Properties

IUPAC Name

1-methyl-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-9-3-5-10(6-4-9)17-12-11-7-16-18(2)13(11)15-8-14-12/h3-8H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBDRVWPQJHQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine
Reactant of Route 2
Reactant of Route 2
(4-methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine
Reactant of Route 3
Reactant of Route 3
(4-methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine
Reactant of Route 4
Reactant of Route 4
(4-methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine
Reactant of Route 5
Reactant of Route 5
(4-methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine
Reactant of Route 6
Reactant of Route 6
(4-methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.